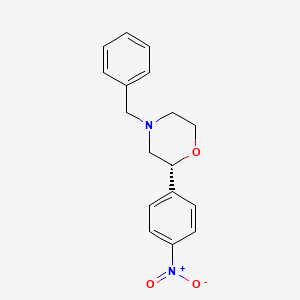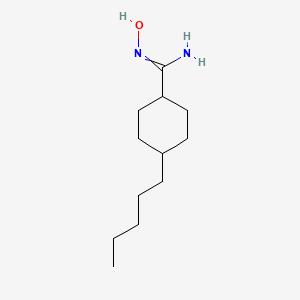
N'-hydroxy-4-pentylcyclohexane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C12H24N2O It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-pentylcyclohexane-1-carboximidamide typically involves the reaction of 4-pentylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide product .
Industrial Production Methods
Industrial production methods for N’-hydroxy-4-pentylcyclohexane-1-carboximidamide are not well-documented in the literature. the general approach would likely involve optimization of the synthetic route described above to achieve higher yields and purity, as well as scaling up the reaction to industrial quantities.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pentylcyclohexanone or 4-pentylcyclohexanal.
Reduction: Formation of N’-hydroxy-4-pentylcyclohexane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor due to its functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The hydroxy group and carboximidamide group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-methylcyclohexane-1-carboximidamide
- N’-hydroxy-4-propylcyclohexane-1-carboximidamide
- N’-hydroxy-4’-propyl-1,1’-bi(cyclohexyl)-4-carboximidamide
Uniqueness
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is unique due to its specific substitution pattern on the cyclohexane ring. The presence of a pentyl group at the 4-position distinguishes it from other similar compounds, which may have different alkyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
857653-90-8 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N'-hydroxy-4-pentylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14-15/h10-11,15H,2-9H2,1H3,(H2,13,14) |
InChI Key |
YOQVXKBWZMKGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


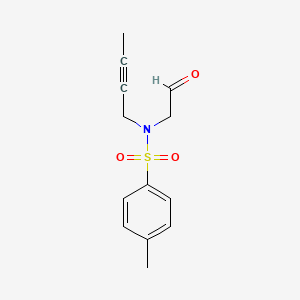
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)

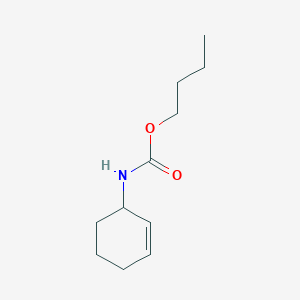
![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
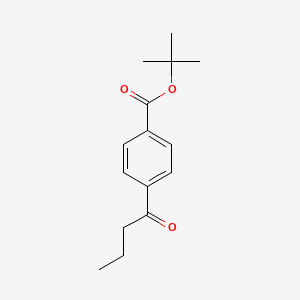
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)
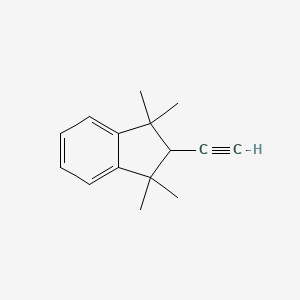

![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
